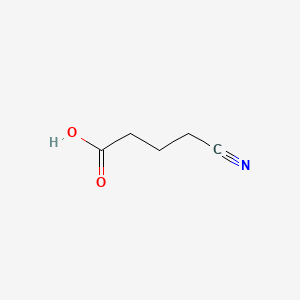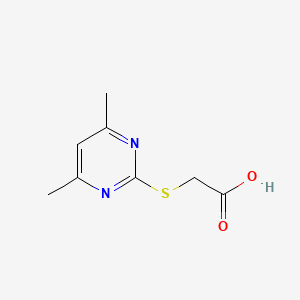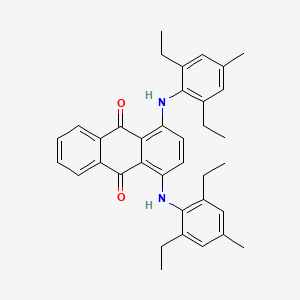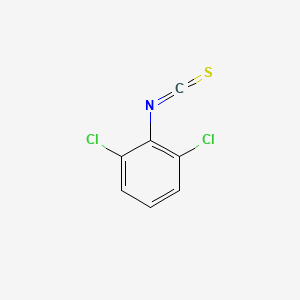
(Ac)2-L-Lys-D-Ala-D-Ala
概要
説明
(Ac)2-L-Lys-D-Ala-D-Ala, also known as Nα,Nε-Diacetyl-Lys-D-Ala-D-Ala, is a synthetic peptide derivative. It is composed of two acetyl groups attached to the amino acid lysine, followed by two alanine residues. This compound is often used as a substrate in biochemical assays, particularly those involving carboxypeptidase enzymes .
作用機序
Target of Action
The primary target of the compound (Ac)2-L-Lys-D-Ala-D-Ala is the penicillin-sensitive D-alanine carboxypeptidase . This enzyme plays a crucial role in bacterial cell wall biosynthesis, specifically in the cross-linking of peptidoglycan, a critical component of the bacterial cell wall .
Mode of Action
This compound interacts with its target, the D-alanine carboxypeptidase, by acting as a substrate for the enzyme . The compound is a structural analog of the acyl-D-alanyl-D-alanine terminus of the pentapeptide side chains of nascent peptidoglycan . It binds to the active site of the enzyme, leading to the formation of an acylenzyme intermediate .
Biochemical Pathways
The action of this compound affects the peptidoglycan biosynthesis pathway. By interacting with the D-alanine carboxypeptidase, it influences the cross-linking of peptidoglycan chains, which is the final step in cell wall biosynthesis . This interaction and the subsequent inhibition of the enzyme can disrupt the integrity of the bacterial cell wall.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall synthesis. By inhibiting the D-alanine carboxypeptidase, the compound prevents the proper formation and cross-linking of peptidoglycan chains. This can lead to a weakened cell wall and potentially, bacterial cell death .
生化学分析
Biochemical Properties
(Ac)2-L-Lys-D-Ala-D-Ala is primarily known for its role as a substrate for penicillin-sensitive D-alanine carboxypeptidase . This enzyme preferentially cleaves the terminal D-alanine residues from sugar-peptide cell wall precursors . The interaction between this compound and D-alanine carboxypeptidase is crucial for understanding the mechanism of action of beta-lactam antibiotics, which target this enzyme to inhibit bacterial cell wall synthesis .
Cellular Effects
The effects of this compound on cells are predominantly observed in bacterial systems. This compound is involved in the peptidoglycan biosynthesis pathway, which is essential for maintaining the structural integrity of bacterial cell walls . By interacting with D-alanine carboxypeptidase, this compound influences cell wall remodeling and stability, impacting cell shape, division, and resistance to osmotic stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of D-alanine carboxypeptidase . This binding inhibits the enzyme’s activity, preventing the cleavage of terminal D-alanine residues from peptidoglycan precursors . This inhibition disrupts the cross-linking of peptidoglycan strands, weakening the bacterial cell wall and making the bacteria more susceptible to osmotic pressure and lysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and activity of this compound can vary over time. Studies have shown that this compound remains stable under standard storage conditions, but its activity may decrease if exposed to prolonged periods of high temperature or light . Long-term effects on cellular function have been observed in in vitro studies, where continuous exposure to this compound leads to gradual weakening of the bacterial cell wall .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can effectively inhibit bacterial growth without causing significant toxicity . At higher doses, it may lead to adverse effects such as disruption of normal gut flora and potential toxicity to host cells . Threshold effects have been observed, where a minimum concentration is required to achieve significant antibacterial activity .
Metabolic Pathways
This compound is involved in the peptidoglycan biosynthesis pathway, interacting with enzymes such as D-alanine carboxypeptidase . This compound is a key intermediate in the formation of cross-linked peptidoglycan strands, which are essential for bacterial cell wall integrity . The metabolic flux through this pathway can be influenced by the availability of this compound and other precursors .
Transport and Distribution
Within bacterial cells, this compound is transported and distributed to the cell wall synthesis machinery . This compound interacts with transporters and binding proteins that facilitate its localization to the site of peptidoglycan synthesis . The distribution of this compound within the cell is crucial for its effective incorporation into the cell wall structure .
Subcellular Localization
This compound is primarily localized in the bacterial cell wall, where it participates in peptidoglycan synthesis . This localization is directed by specific targeting signals and post-translational modifications that ensure its proper incorporation into the cell wall matrix . The activity and function of this compound are closely linked to its subcellular localization, as it needs to be in proximity to the enzymes involved in cell wall synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Ac)2-L-Lys-D-Ala-D-Ala typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino groups of lysine using acetyl groups. The protected lysine is then coupled with D-alanine residues using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained after deprotection and purification steps .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves the use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. After synthesis, the peptide is cleaved from the resin, deprotected, and purified using high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions: (Ac)2-L-Lys-D-Ala-D-Ala undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the amino groups, potentially leading to the formation of oximes or other derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, where nucleophiles such as hydroxylamine can replace the acetyl groups with hydroxylamine derivatives.
Major Products Formed:
Hydrolysis: The major products are the individual amino acids or shorter peptide fragments.
Oxidation: Oxidized derivatives of the peptide.
Substitution: Substituted derivatives where the acetyl groups are replaced by other functional groups.
科学的研究の応用
(Ac)2-L-Lys-D-Ala-D-Ala is widely used in scientific research due to its role as a substrate for carboxypeptidase enzymes. It is used in:
Biochemistry: To study enzyme kinetics and mechanisms of carboxypeptidases.
Medicine: In the development of diagnostic assays for detecting enzyme activity in various diseases.
Industry: In the production of enzyme-based assays and kits for research and diagnostic purposes.
類似化合物との比較
(Ac)2-L-Lys-D-Ala: A similar compound with one less alanine residue.
L-Lys-D-Ala-D-Ala: A non-acetylated version of the compound.
Nα-Acetyl-L-Lys-D-Ala-D-Ala: A partially acetylated derivative.
Uniqueness: (Ac)2-L-Lys-D-Ala-D-Ala is unique due to its dual acetylation, which provides specific binding properties and stability. This makes it a preferred substrate in enzyme assays compared to its non-acetylated or partially acetylated counterparts .
特性
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2S)-2,6-diacetamidohexanoyl]amino]propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O6/c1-9(14(23)19-10(2)16(25)26)18-15(24)13(20-12(4)22)7-5-6-8-17-11(3)21/h9-10,13H,5-8H2,1-4H3,(H,17,21)(H,18,24)(H,19,23)(H,20,22)(H,25,26)/t9-,10-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHGYLJIMMKSBR-BREBYQMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1584090.png)

